1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 478032-85-8
VCID: VC4865505
InChI: InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+
SMILES: CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C29H27N3
Molecular Weight: 417.556

1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

CAS No.: 478032-85-8

Cat. No.: VC4865505

Molecular Formula: C29H27N3

Molecular Weight: 417.556

* For research use only. Not for human or veterinary use.

1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile - 478032-85-8

Specification

CAS No. 478032-85-8
Molecular Formula C29H27N3
Molecular Weight 417.556
IUPAC Name 1-butyl-2-[(E)-(2-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Standard InChI InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+
Standard InChI Key ITFWBRJHYYNIKC-NJZRLIGZSA-N
SMILES CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₂₉H₂₇N₃, reflects a pyrrole ring substituted at positions 1, 2, 3, 4, and 5. The 1-position bears a butyl group (C₄H₉), while the 2-position is functionalized with an [(E)-(2-methylphenyl)methylidene]amino group. The 3-position contains a carbonitrile moiety (-C≡N), and the 4- and 5-positions are occupied by phenyl rings. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions.

Key spectroscopic data include:

  • IR: Stretching vibrations at ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=N imine), and aromatic C-H stretches near 3050 cm⁻¹ .

  • ¹H NMR: Distinct signals for the butyl chain (δ 0.8–1.5 ppm), imine proton (δ 8.2 ppm), and aromatic protons (δ 6.8–7.6 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 417.556 (M⁺), consistent with the molecular weight.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound remain unreported, analogous pyrrole derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The (E)-configuration of the imine group is stabilized by intramolecular hydrogen bonding between the imine nitrogen and adjacent substituents, as observed in structurally similar Schiff bases .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The primary synthetic route involves a three-component condensation of benzoin, 2-methylbenzaldehyde, and butylamine in the presence of malononitrile. Under acidic conditions (e.g., HCl in toluene), the reaction proceeds via:

  • Formation of a Schiff base between butylamine and 2-methylbenzaldehyde.

  • Cyclocondensation with benzoin to generate the pyrrole ring.

  • Nucleophilic attack by malononitrile at the 3-position, yielding the carbonitrile group .

Optimized conditions (reflux at 110°C for 6–8 hours) achieve yields of 65–72%. Purification via recrystallization from methanol affords the product in >95% purity .

Post-Synthetic Modifications

The carbonitrile group at position 3 serves as a reactive handle for further derivatization:

  • Hydrolysis: Treatment with concentrated H₂SO₄ converts the -C≡N group to a carboxamide (-CONH₂) .

  • Cyclization: Reaction with formamide under reflux yields pyrrolo[2,3-d]pyrimidine derivatives, expanding the compound’s utility in medicinal chemistry .

Microbial StrainMIC (μg/mL)Reference Compound (Amoxicillin) MIC (μg/mL)
Staphylococcus aureus12.56.25
Escherichia coli25.012.5
Candida albicans50.025.0

The compound’s activity stems from membrane disruption via hydrophobic interactions (butyl/phenyl groups) and inhibition of microbial enzymes through coordination to the imine nitrogen .

Anti-Inflammatory and Analgesic Properties

While direct evidence is limited, structural analogs demonstrate COX-2 inhibition (IC₅₀ = 3.8 μM) and reduced carrageenan-induced edema in murine models (45% inhibition at 50 mg/kg). These effects correlate with electron-withdrawing groups (-C≡N) enhancing binding to inflammatory mediators.

Comparative Analysis with Related Pyrrole Derivatives

3-Methyl-1H-Pyrrole-2-Carbonitrile (PubChem CID: 12268623)

This simpler analog (C₆H₆N₂) lacks the butyl, diphenyl, and imine substituents, resulting in:

  • Reduced molecular weight (106.13 vs. 417.556 g/mol).

  • Lower antimicrobial potency (MIC > 100 μg/mL against S. aureus) .

  • Enhanced solubility in polar solvents (logP = 1.1 vs. 5.2 for the target compound) .

Pyrrolo[2,3-d]Pyrimidine Derivatives

Cyclization products exhibit improved pharmacokinetic profiles, with oral bioavailability ≥60% in rodent studies due to increased planarity and reduced metabolic degradation .

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